molecular formula C7H8N6O B15259099 4-Amino-6-(1-methyl-1H-pyrazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(1-methyl-1H-pyrazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B15259099
M. Wt: 192.18 g/mol
InChI Key: LMYYMVAKTKEQLL-UHFFFAOYSA-N
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Description

4-Amino-6-(1-methyl-1H-pyrazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that features both pyrazole and triazine rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(1-methyl-1H-pyrazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclocondensation of a suitable chalcone with hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is usually monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(1-methyl-1H-pyrazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 4-Amino-6-(1-methyl-1H-pyrazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and triazine derivatives, such as:

  • 5-Amino-pyrazoles
  • Pyrazoline derivatives
  • Triazine-based compounds

Uniqueness

4-Amino-6-(1-methyl-1H-pyrazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one is unique due to its specific combination of pyrazole and triazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H8N6O

Molecular Weight

192.18 g/mol

IUPAC Name

4-amino-6-(2-methylpyrazol-3-yl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C7H8N6O/c1-13-4(2-3-9-13)5-10-6(8)12-7(14)11-5/h2-3H,1H3,(H3,8,10,11,12,14)

InChI Key

LMYYMVAKTKEQLL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NC(=NC(=O)N2)N

Origin of Product

United States

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